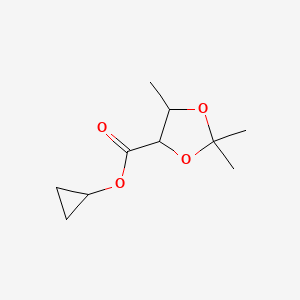![molecular formula C12H12ClIN2O2 B13897898 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester](/img/structure/B13897898.png)
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in cancer research.
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial production methods for such compounds may involve optimization of the reaction conditions to scale up the synthesis while maintaining efficiency and minimizing costs. This can include the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can introduce different halogen atoms into the molecule, altering its chemical properties and biological activity.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine derivatives, including the 4-chloro-3-iodo-1,1-dimethylethyl ester, have been extensively studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors . These compounds have shown promise in inhibiting the proliferation of cancer cells, inducing apoptosis, and preventing metastasis. They are particularly effective against breast cancer cells and have been identified as potential lead compounds for further drug development .
In addition to cancer research, these compounds are also explored for their potential applications in other areas of medicine, such as anti-inflammatory and antiviral therapies. Their unique chemical structure allows for the design of molecules with specific biological activities, making them valuable tools in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the inhibition of FGFR signaling pathways . FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. By binding to these receptors, the compound can block the downstream signaling pathways, leading to reduced cancer cell growth and increased apoptosis .
The molecular targets of these compounds include FGFR1, FGFR2, and FGFR3, with varying degrees of potency. The inhibition of these receptors can disrupt the signaling networks that are often dysregulated in cancer cells, providing a therapeutic benefit.
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester is unique among pyrrolopyridine derivatives due to its specific substitution pattern and biological activity. Similar compounds in this class include:
1H-Pyrrolo[2,3-b]pyridine derivatives with different halogen substitutions: These compounds may have varying degrees of FGFR inhibition and different pharmacokinetic properties.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
The uniqueness of this compound lies in its potent FGFR inhibitory activity and its potential as a lead compound for further drug development .
Propriétés
IUPAC Name |
tert-butyl 4-chloro-3-iodopyrrolo[2,3-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClIN2O2/c1-12(2,3)18-11(17)16-6-8(14)9-7(13)4-5-15-10(9)16/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBTXIFYRZGVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CN=C21)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B13897825.png)

![4-[2-(4-Aminopiperidin-1-yl)ethoxy]benzonitrile](/img/structure/B13897834.png)
![(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid; cyclohexanamine](/img/structure/B13897840.png)





![methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate](/img/structure/B13897868.png)


